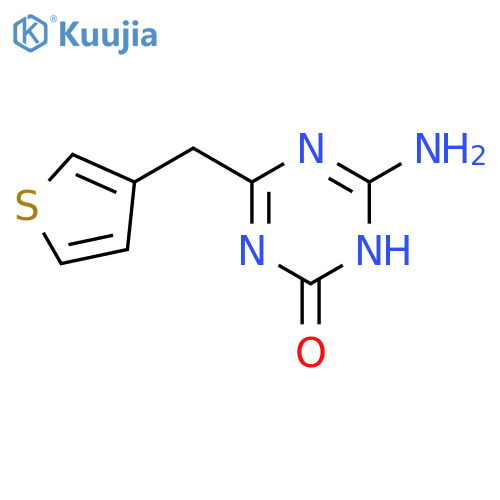

Cas no 1549578-62-2 (1,3,5-Triazin-2(1H)-one, 6-amino-4-(3-thienylmethyl)-)

1,3,5-Triazin-2(1H)-one, 6-amino-4-(3-thienylmethyl)- 化学的及び物理的性質

名前と識別子

-

- 1,3,5-Triazin-2(1H)-one, 6-amino-4-(3-thienylmethyl)-

-

- インチ: 1S/C8H8N4OS/c9-7-10-6(11-8(13)12-7)3-5-1-2-14-4-5/h1-2,4H,3H2,(H3,9,10,11,12,13)

- InChIKey: MESJFNIXGDTKIG-UHFFFAOYSA-N

- ほほえんだ: N1C(N)=NC(CC2C=CSC=2)=NC1=O

1,3,5-Triazin-2(1H)-one, 6-amino-4-(3-thienylmethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-646696-0.5g |

4-amino-6-[(thiophen-3-yl)methyl]-2,5-dihydro-1,3,5-triazin-2-one |

1549578-62-2 | 0.5g |

$1165.0 | 2023-03-04 | ||

| Enamine | EN300-646696-0.05g |

4-amino-6-[(thiophen-3-yl)methyl]-2,5-dihydro-1,3,5-triazin-2-one |

1549578-62-2 | 0.05g |

$1020.0 | 2023-03-04 | ||

| Enamine | EN300-646696-1.0g |

4-amino-6-[(thiophen-3-yl)methyl]-2,5-dihydro-1,3,5-triazin-2-one |

1549578-62-2 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-646696-0.1g |

4-amino-6-[(thiophen-3-yl)methyl]-2,5-dihydro-1,3,5-triazin-2-one |

1549578-62-2 | 0.1g |

$1068.0 | 2023-03-04 | ||

| Enamine | EN300-646696-5.0g |

4-amino-6-[(thiophen-3-yl)methyl]-2,5-dihydro-1,3,5-triazin-2-one |

1549578-62-2 | 5.0g |

$3520.0 | 2023-03-04 | ||

| Enamine | EN300-646696-10.0g |

4-amino-6-[(thiophen-3-yl)methyl]-2,5-dihydro-1,3,5-triazin-2-one |

1549578-62-2 | 10.0g |

$5221.0 | 2023-03-04 | ||

| Enamine | EN300-646696-0.25g |

4-amino-6-[(thiophen-3-yl)methyl]-2,5-dihydro-1,3,5-triazin-2-one |

1549578-62-2 | 0.25g |

$1117.0 | 2023-03-04 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01056310-1g |

4-Amino-6-(thiophen-3-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one |

1549578-62-2 | 95% | 1g |

¥5971.0 | 2023-04-10 | |

| Enamine | EN300-646696-2.5g |

4-amino-6-[(thiophen-3-yl)methyl]-2,5-dihydro-1,3,5-triazin-2-one |

1549578-62-2 | 2.5g |

$2379.0 | 2023-03-04 |

1,3,5-Triazin-2(1H)-one, 6-amino-4-(3-thienylmethyl)- 関連文献

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884

-

6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

1,3,5-Triazin-2(1H)-one, 6-amino-4-(3-thienylmethyl)-に関する追加情報

Comprehensive Overview of 1,3,5-Triazin-2(1H)-one, 6-amino-4-(3-thienylmethyl)- (CAS No. 1549578-62-2)

The compound 1,3,5-Triazin-2(1H)-one, 6-amino-4-(3-thienylmethyl)- (CAS No. 1549578-62-2) is a specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a triazine core modified with an amino group and a thienylmethyl substituent, makes it a versatile intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given its ability to interact with biological targets such as enzymes and receptors.

In recent years, the demand for triazine derivatives has surged due to their role in developing novel therapeutics and crop protection agents. The 6-amino-4-(3-thienylmethyl)-1,3,5-triazin-2(1H)-one variant stands out for its balanced physicochemical properties, including moderate solubility and stability under physiological conditions. These characteristics make it suitable for further derivatization, aligning with the growing trend of structure-activity relationship (SAR) studies in medicinal chemistry.

One of the most searched questions related to this compound is: "What are the synthetic routes for 1,3,5-Triazin-2(1H)-one derivatives?" The synthesis typically involves condensation reactions between thiourea and appropriate carbonyl compounds, followed by functional group modifications. Advanced techniques like microwave-assisted synthesis have also been explored to improve yield and efficiency, addressing the industry's focus on green chemistry and sustainable practices.

Another hot topic is the compound's potential in central nervous system (CNS) drug development. The thienyl moiety is known to enhance blood-brain barrier permeability, a critical factor for neuroactive agents. This aligns with the increasing global research investment in neurodegenerative diseases, such as Alzheimer's and Parkinson's, where small-molecule modulators are in high demand.

From an analytical perspective, CAS No. 1549578-62-2 is characterized using techniques like high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS). Purity assessment is crucial, as impurities can significantly impact downstream applications. This underscores the importance of quality control protocols in fine chemical production, a recurring theme in regulatory discussions.

The agrochemical sector also shows interest in this compound, particularly for designing herbicides and fungicides. Triazine-based compounds historically exhibit herbicidal activity by inhibiting photosynthesis, and the introduction of the thienylmethyl group may offer novel modes of action against resistant weed strains. This resonates with the urgent need for next-generation crop protection solutions amid climate change challenges.

Storage and handling of 6-amino-4-(3-thienylmethyl)-1,3,5-triazin-2(1H)-one require standard laboratory precautions. While not classified as hazardous under current regulations, it should be stored in a cool, dry environment away from incompatible materials. Such safety considerations are frequently searched by industrial users, reflecting the broader emphasis on occupational health standards.

In conclusion, 1,3,5-Triazin-2(1H)-one, 6-amino-4-(3-thienylmethyl)- represents a promising scaffold with multifaceted applications. Its relevance to drug discovery, agrochemical innovation, and material science ensures continued research interest. As synthetic methodologies advance and biological targets are elucidated, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in life sciences and beyond.

1549578-62-2 (1,3,5-Triazin-2(1H)-one, 6-amino-4-(3-thienylmethyl)-) 関連製品

- 2138555-45-8(2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride)

- 1186608-71-8(3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine)

- 1215698-92-2(2-(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl-1-(piperidin-1-yl)ethan-1-one hydrochloride)

- 1784926-43-7(2-(1-ethyl-1H-pyrazol-5-yl)morpholine)

- 135969-64-1((3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one)

- 1247056-45-6(N-[(4-Fluorophenyl)methyl]cyclobutanamine)

- 748760-80-7(Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate)

- 2580187-82-0(tert-butyl 6-(aminomethyl)pyridine-2-carboxylate)

- 2137818-23-4(Carbamic acid, N-[[2-(3-chloro-1-oxo-3-buten-1-yl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester)

- 2172320-50-0(1-(benzyloxy)carbonyl-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid)